molecular formula C12H10F2N2O2 B2756121 (E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide CAS No. 1312002-04-2

(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide

Cat. No.: B2756121
CAS No.: 1312002-04-2
M. Wt: 252.221
InChI Key: BMSRLJIRSKSHAE-UHFFFAOYSA-N
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Description

“(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide” is a complex organic compound. It contains a cyanomethyl group (-CH2CN), a difluoromethoxy group (-OCHF2), and a phenyl group (C6H5). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyanomethyl, difluoromethoxy, and phenyl groups would likely result in a complex three-dimensional structure. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the cyanomethyl group might undergo reactions with nucleophiles, while the difluoromethoxy group might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Crystallography and Molecular Structure

Research has explored the molecular structures of compounds similar to "(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide," highlighting their potential in understanding hydrogen-bonding networks and crystal packing. For instance, studies on leflunomide metabolite analogs reveal potent inhibition of Bruton's tyrosine kinase (BTK), with detailed examination of crystal-packing interactions due to intermolecular cyano-amide hydrogen bonding, illustrating the compounds' planarity and stability through intramolecular hydrogen bonds (Ghosh et al., 2000).

Enzyme Inhibition

Compounds structurally related to "this compound" have been studied for their effects on enzymes such as dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. This research is significant for understanding the mechanisms behind immunosuppressive drugs and their potential therapeutic applications (Knecht & Löffler, 1998).

Synthetic Chemistry

Advancements in synthetic methodologies for related compounds have been reported, including novel synthetic methods for cyanofluoroamides using cobaltadithiolene complexes, demonstrating improved yields under mild conditions. This research contributes to the broader field of organic synthesis, offering new pathways for creating complex molecules (Yokoyama et al., 2004).

Liquid Crystal Technology

Research into highly fluorinated monomers as precursors for side-chain liquid crystalline polysiloxanes showcases the role of similar compounds in developing new materials with unique properties. These findings are crucial for the advancement of materials science, particularly in creating substances with specific thermal and optical characteristics (Bracon et al., 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, and investigating its safety and environmental impact .

Properties

IUPAC Name

(E)-N-(cyanomethyl)-3-[2-(difluoromethoxy)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2/c13-12(14)18-10-4-2-1-3-9(10)5-6-11(17)16-8-7-15/h1-6,12H,8H2,(H,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSRLJIRSKSHAE-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC#N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC#N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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